molecular formula C10H8ClNO B8691644 2-(4-(2-Chloroacetyl)phenyl)acetonitrile

2-(4-(2-Chloroacetyl)phenyl)acetonitrile

Cat. No.: B8691644
M. Wt: 193.63 g/mol
InChI Key: YUXBWZKVTJJNMI-UHFFFAOYSA-N
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Description

2-(4-(2-Chloroacetyl)phenyl)acetonitrile (CAS 55844-34-3) is a high-purity chemical compound supplied for research use only. It is not intended for diagnostic, therapeutic, or personal use. This compound serves as a versatile and bifunctional synthetic building block in organic chemistry and pharmaceutical research. Its molecular structure features two key reactive sites: a chloroacetyl group and a phenylacetonitrile group. The chloroacetyl moiety is a well-known reactive handle, particularly in the synthesis of herbicidal agents belonging to the chloroacetanilide family . Simultaneously, the nitrile group of the phenylacetonitrile is a crucial precursor to other functional groups, such as carboxylic acids and amines, and is a common structural feature in many active pharmaceutical ingredients (APIs) . This dual functionality allows researchers to utilize this compound in the construction of more complex molecules, making it valuable for method development and the synthesis of novel compounds for screening. The broader acetonitrile market is experiencing heightened demand for ultra-high-purity solvents and intermediates, driven by stringent regulatory standards in pharmaceutical development and the need for precision in chemical manufacturing . Within this context, specialized building blocks like this compound are critical enablers of innovation in fields ranging from medicinal chemistry to materials science.

Properties

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

2-[4-(2-chloroacetyl)phenyl]acetonitrile

InChI

InChI=1S/C10H8ClNO/c11-7-10(13)9-3-1-8(2-4-9)5-6-12/h1-4H,5,7H2

InChI Key

YUXBWZKVTJJNMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC#N)C(=O)CCl

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Chlorophenyl Acetonitrile Derivatives

2-(4-Chlorophenyl)-3-oxopropanenitrile (CAS 62538-21-0)
  • Structure : Features a ketone adjacent to the nitrile (–CH2CN–CO–) and a para-chlorophenyl group.
  • Synthesis : Likely synthesized via aldehyde condensation or oxidation of propanenitrile precursors .
  • Reactivity: The α-ketonitrile structure enhances electrophilicity, making it suitable for Knoevenagel condensations.
2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile (CAS 61437-85-2)
  • Structure: Contains two chlorophenyl groups, an amino (–NH2), and a methyl substituent, leading to steric hindrance and altered electronic properties.
2-(2,4-Dichlorophenyl)acetonitrile (CAS 52516-37-7)
  • Structure: Dichlorophenyl substitution increases electron-withdrawing effects compared to monochloro derivatives.
  • Synthesis : Prepared via Friedel-Crafts alkylation or nucleophilic substitution .

Ether/Alkoxy-Substituted Acetonitriles

2-[4-(2-Methoxyethoxy)phenyl]acetonitrile (CAS 352547-54-7)
  • Structure : A methoxyethoxy (–OCH2CH2OCH3) group at the para position.
  • Synthesis : Alkylation of 4-hydroxyphenylacetonitrile with 2-methoxyethyl chloride under basic conditions .
  • Applications : Used in organic electronics due to its ether-linked solubilizing groups.
2-[4-(2-Hydroxyethoxy)phenyl]acetonitrile (CAS 73864-61-6)
  • Structure : Hydroxyethoxy (–OCH2CH2OH) substituent enhances hydrophilicity.
  • Reactivity : The hydroxyl group allows further functionalization (e.g., esterification) .

Amino- and Hydroxy-Substituted Derivatives

2-(4-Hydroxyphenyl)acetonitrile
  • Source : Isolated from the marine fungus Penicillium chrysogenum HK14-01 ().
  • Bioactivity : Exhibits antimicrobial activity against E. coli and S. aureus .
Oct3/4-inducer-1 (2-(4-(4-Methoxybenzyloxy)phenyl)acetonitrile)
  • Structure : Methoxybenzyloxy group at the para position.
  • Bioactivity : Enhances OCT3/4 transcription factor expression, relevant in stem cell research .

Ketone/Acyl-Substituted Analogs

2-(4-(4-Fluorobenzoyl)phenyl)-2-(4-methylphenyl)acetonitrile
  • Structure : Fluorobenzoyl and methylphenyl groups introduce steric bulk and electron-deficient aromatic systems.
  • Applications: Potential use in photodynamic therapy or as a kinase inhibitor intermediate .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Key Reactivity/Applications Reference
2-(4-(2-Chloroacetyl)phenyl)acetonitrile C10H7ClNO2 Chloroacetyl, nitrile Electrophilic coupling, pharmaceutical intermediate -
2-(4-Chlorophenyl)-3-oxopropanenitrile C9H6ClNO Chlorophenyl, ketone Knoevenagel reactions
2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile C15H12Cl2N2 Dichlorophenyl, amino Bioactive molecule synthesis
2-[4-(2-Methoxyethoxy)phenyl]acetonitrile C11H13NO2 Methoxyethoxy Solubility enhancer in organic electronics
2-(4-Hydroxyphenyl)acetonitrile C8H7NO Hydroxyphenyl Antimicrobial agent
Oct3/4-inducer-1 C15H12FNO Methoxybenzyloxy Stem cell differentiation

Preparation Methods

Friedel-Crafts Acylation Followed by Cyanidation

A classical approach involves Friedel-Crafts acylation of toluene derivatives with chloroacetyl chloride, followed by bromination and cyano substitution. For example:

  • Chloroacetylation :
    Toluene+ClCH2COClAlCl34(2-Chloroacetyl)toluene\text{Toluene} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{AlCl}_3} 4-(2\text{-Chloroacetyl})toluene

  • Bromination :
    4-(2-Chloroacetyl)toluene+Br24-(2-Chloroacetyl)benzyl bromide\text{4-(2-Chloroacetyl)toluene} + \text{Br}_2 \rightarrow 4\text{-(2-Chloroacetyl)benzyl bromide}

  • Cyanidation :
    4-(2-Chloroacetyl)benzyl bromide+NaCNTarget compound\text{4-(2-Chloroacetyl)benzyl bromide} + \text{NaCN} \rightarrow \text{Target compound}

This method suffers from low regioselectivity (<60% para substitution) and generates stoichiometric metal halide waste.

Advanced One-Pot Methodologies

Integrated Condensation-Reduction Sequence

The Chinese patent CN103172537A demonstrates a streamlined one-pot synthesis applicable to analogous nitriles. Adapted for 2-(4-(2-Chloroacetyl)phenyl)acetonitrile:

Procedure :

  • Condensation :

    • React 4-chloro-2-nitroacetophenone (1.0 eq) with benzyl cyanide (1.05 eq) in methanol at 0–25°C using NaOH (2.0 eq).

    • Acidify with acetic acid to pH 6–7.

  • Reduction :

    • Add hydrazine hydrate (2.0–3.0 eq) and FeCl₃ catalyst (2–5 wt%) under reflux.

    • Isolate via solvent distillation and crystallization.

Optimized Conditions :

ParameterValue
SolventMethanol/Water (9:1)
Temperature60–80°C
Catalyst Loading3 wt% FeCl₃
Yield89–91%
Purity (HPLC)>99.5%

This method eliminates intermediate isolation, reduces iron sludge by 70% compared to traditional Fe⁰ reduction, and achieves near-quantitative conversion.

Catalytic Hydrogenation Approaches

Palladium-Catalyzed Nitro Reduction

CN101475511B describes a nitro-to-amine reduction protocol applicable to precursor synthesis. For this compound:

  • Nitro Intermediate Preparation :
    4-(2-Chloroacetyl)nitrobenzene+CH3CNKOAcNitrile precursor\text{4-(2-Chloroacetyl)nitrobenzene} + \text{CH}_3\text{CN} \xrightarrow{\text{KOAc}} \text{Nitrile precursor}

  • Hydrogenation :

    • Use 5% Pd/C (2 wt%) under 0.5–1.0 MPa H₂ in ethanol at 50°C.

    • Yield: 85–88% with 98% selectivity.

Advantages :

  • Avoids hydrazine’s toxicity.

  • Catalyst recyclability (>5 cycles with <5% activity loss).

Solvent and Catalyst Optimization

Solvent Screening for Cyanidation

Ethanol/water mixtures (7:3 v/v) enhance nitrile formation kinetics while minimizing hydrolysis:

Solvent SystemReaction Time (h)Yield (%)
DMF1265
THF/Water878
Ethanol/Water692

Alternative Catalysts

FeCl₃ outperforms AlCl₃ in Friedel-Crafts acylation for reduced side products:

CatalystTemperature (°C)Para Selectivity (%)
AlCl₃058
FeCl₃2582
ZnCl₂2571

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-(2-Chloroacetyl)phenyl)acetonitrile, and how can reaction conditions be optimized?

  • Methodology :

  • Friedel-Crafts Acylation : React 4-chlorophenylacetonitrile with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) in anhydrous dichloromethane. Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1). Optimize temperature (0–5°C for exothermic control) and stoichiometry (1.2:1 molar ratio of chloroacetyl chloride to substrate) to minimize side products like over-acylation .
  • Purification : Use column chromatography (silica gel, gradient elution with hexane/ethyl acetate) followed by recrystallization from ethanol to achieve >95% purity.

Q. What spectroscopic techniques are most effective for characterizing structural and functional groups in this compound?

  • Methodology :

  • NMR : ¹H NMR (CDCl₃) identifies aromatic protons (δ 7.3–7.8 ppm), chloroacetyl methylene (δ 4.2–4.5 ppm), and acetonitrile signals (δ 3.1–3.3 ppm). ¹³C NMR confirms carbonyl (δ 170–175 ppm) and nitrile (δ 115–120 ppm) groups .
  • IR Spectroscopy : Detect C≡N stretching (~2240 cm⁻¹) and C=O absorption (~1680 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions) using SHELXL for refinement .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodology :

  • Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Use inert atmospheres (argon) and desiccants to prevent hydrolysis of the chloroacetyl group. Compare degradation products (e.g., 4-(2-hydroxyacetyl)phenylacetonitrile) via LC-MS .

Advanced Research Questions

Q. How can contradictions in crystallographic data during structure determination be resolved?

  • Methodology :

  • Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to mitigate twinning or disorder in the chloroacetyl moiety.
  • Refinement : Apply SHELXL’s TWIN and BASF commands for twinned data. Validate using Rint (<5%) and CC (≥80%) metrics .
  • Hydrogen Bonding Analysis : Map intermolecular interactions (e.g., N–H⋯O=C) to explain packing anomalies .

Q. What strategies are effective for analyzing reaction mechanisms involving the chloroacetyl group?

  • Methodology :

  • Kinetic Studies : Monitor nucleophilic substitution (e.g., with piperidine) via UV-Vis spectroscopy. Calculate activation parameters (ΔH‡, ΔS‡) using Eyring plots .
  • DFT Calculations : Optimize transition states (B3LYP/6-31G*) to identify regioselectivity in acyl transfer reactions. Compare theoretical vs. experimental IR frequencies .

Q. How can computational models predict bioactivity, and how do they align with experimental data?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., kinases). Validate with in vitro assays (IC₅₀ measurements).
  • QSAR Models : Train models on analogues (e.g., 2-(4-(4-methoxybenzyloxy)phenyl)acetonitrile) to correlate logP and electronegativity with cytotoxicity .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

  • Methodology :

  • Re-evaluate Force Fields : Ensure solvation models (e.g., implicit water) match assay conditions.
  • Metabolite Screening : Use LC-MS to identify in situ degradation products that may alter activity .
  • Free Energy Perturbation (FEP) : Quantify binding affinity differences between predicted and observed targets .

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